Cas no 2137477-14-4 (4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid)

4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid
- EN300-1140615
- 2137477-14-4
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- インチ: 1S/C11H19N3O2/c1-4-12-10(11(15)16)5-6-14-7-8(2)13-9(14)3/h7,10,12H,4-6H2,1-3H3,(H,15,16)
- InChIKey: FJGNBICPLKWDRF-UHFFFAOYSA-N
- SMILES: OC(C(CCN1C=C(C)N=C1C)NCC)=O
計算された属性
- 精确分子量: 225.147726857g/mol
- 同位素质量: 225.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.6
- トポロジー分子極性表面積: 67.2Ų
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140615-0.05g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |
2137477-14-4 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1140615-5g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |
2137477-14-4 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1140615-0.25g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |
2137477-14-4 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1140615-0.5g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |
2137477-14-4 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1140615-0.1g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |
2137477-14-4 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1140615-10g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |
2137477-14-4 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1140615-1.0g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |
2137477-14-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1140615-1g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |
2137477-14-4 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1140615-2.5g |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid |
2137477-14-4 | 95% | 2.5g |
$2071.0 | 2023-10-26 |
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acidに関する追加情報
Comprehensive Overview of 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid (CAS No. 2137477-14-4)
The compound 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid (CAS No. 2137477-14-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring an imidazole ring and an ethylamino side chain, makes it a promising candidate for various applications, including drug development and enzyme inhibition studies. Researchers are particularly interested in its potential role in modulating biological pathways, given its structural similarity to naturally occurring amino acids and heterocyclic compounds.
In recent years, the demand for imidazole derivatives has surged due to their versatility in medicinal chemistry. The 2,4-dimethyl-1H-imidazole moiety in this compound is a key functional group that contributes to its bioactivity. This moiety is often associated with anti-inflammatory and antimicrobial properties, which aligns with current trends in drug discovery and precision medicine. As the pharmaceutical industry shifts toward targeted therapies, compounds like 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid are being explored for their ability to interact with specific protein targets.
One of the most frequently searched questions in the field of organic chemistry is how imidazole-based compounds can be optimized for better bioavailability and reduced toxicity. This compound, with its butanoic acid backbone, offers a balance between hydrophilicity and lipophilicity, making it a subject of interest for formulation scientists. Its ethylamino group further enhances its potential as a building block for prodrugs, which are increasingly popular in sustained-release drug delivery systems.
From a synthetic chemistry perspective, the preparation of 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid involves multi-step reactions, including N-alkylation and carboxylation. These processes are often discussed in academic forums and patent literature, reflecting the compound's relevance in green chemistry initiatives. Researchers are also investigating its potential as a ligand in catalytic systems, which could contribute to more sustainable industrial processes.
The compound's CAS No. 2137477-14-4 is frequently referenced in databases like PubChem and Reaxys, where users seek detailed information on its physicochemical properties, such as solubility, melting point, and stability. These parameters are critical for preclinical studies and regulatory submissions, making the compound a topic of interest for both academia and industry. Additionally, its potential applications in neuropharmacology and metabolic disorders are areas of active research, as evidenced by recent publications.
In conclusion, 4-(2,4-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanoic acid represents a fascinating intersection of medicinal chemistry and molecular biology. Its structural features and functional groups make it a versatile candidate for further exploration, particularly in the context of personalized medicine and biocatalysis. As research continues to uncover its full potential, this compound is likely to remain a focal point in scientific discussions and high-throughput screening efforts.
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